molecular formula C12H14Cl2O B1614032 6-Chloro-1-(2-chlorophenyl)-1-oxohexane CAS No. 898768-17-7

6-Chloro-1-(2-chlorophenyl)-1-oxohexane

Cat. No.: B1614032
CAS No.: 898768-17-7
M. Wt: 245.14 g/mol
InChI Key: HOZYDOSKFCKWJY-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-chlorophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group attached to a phenyl ring and a hexane chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(2-chlorophenyl)-1-oxohexane typically involves the reaction of 2-chlorobenzoyl chloride with hexane in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(2-chlorophenyl)-1-oxohexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chloro groups.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-Chloro-1-(2-chlorophenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(2-chlorophenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(2-chlorophenyl)-1-oxopentane: Similar structure with a shorter carbon chain.

    6-Chloro-1-(2-chlorophenyl)-1-oxooctane: Similar structure with a longer carbon chain.

    6-Chloro-1-(2-chlorophenyl)-1-oxobutane: Another similar compound with a different carbon chain length.

Uniqueness

6-Chloro-1-(2-chlorophenyl)-1-oxohexane is unique due to its specific carbon chain length and the presence of both chloro and ketone functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-1-(2-chlorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYDOSKFCKWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642259
Record name 6-Chloro-1-(2-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-17-7
Record name 6-Chloro-1-(2-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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